

# A Technical Guide to the Physicochemical Properties of Gadoteric Acid Solutions

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## Compound of Interest

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## Introduction

**Gadoteric acid**, commercially available as the meglumine salt (gadoterate meglumine), is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).<sup>[1]</sup> Structurally, it is a macrocyclic, ionic complex composed of the organic acid 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) acting as a chelating agent for a paramagnetic gadolinium ion ( $\text{Gd}^{3+}$ ).<sup>[1][2]</sup> This molecular architecture is fundamental to its physicochemical properties, which in turn dictate its efficacy and safety profile in clinical applications.

The paramagnetic nature of the chelated gadolinium ion reduces the T1, T2, and T2\* relaxation times of water protons in its vicinity, leading to an enhanced signal intensity (brightness) in T1-weighted MR images.<sup>[1]</sup> This guide provides an in-depth overview of the core physicochemical properties of **gadoteric acid** solutions, including detailed experimental methodologies and a summary of key quantitative data.

## Core Physicochemical and Structural Data

The fundamental properties of **gadoteric acid** are summarized below. Its high stability is a direct consequence of the macrocyclic DOTA ligand firmly encapsulating the  $\text{Gd}^{3+}$  ion.<sup>[2]</sup>

Property	Value	Reference(s)
IUPAC Name	gadolinium(3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate	[1]
Chemical Formula	<chem>C16H25GdN4O8</chem>	[3][4][5]
Molar Mass	558.65 g·mol <sup>-1</sup>	[1]
Viscosity (at 37°C)	2.0 mPa·s	
Osmolality	1350 mOsm/kg H <sub>2</sub> O	
pH Stability Range	4.7 to 9.7 (in vitro)	[6]

## Relaxivity

Relaxivity is the primary measure of a GBCA's effectiveness, quantifying its ability to shorten the T1 and T2 relaxation times of surrounding water protons.[7] It is dependent on the magnetic field strength and the biological medium.[8][9] **Gadoteric acid** exhibits relaxivity values typical of its structural class.

Parameter	Medium	1.5 T	3 T	7 T	Reference(s)
$r_1$ (s <sup>-1</sup> ·mM <sup>-1</sup> )	Human Whole Blood (37°C)	$3.9 \pm 0.2$	$3.4 \pm 0.4$	$2.8 \pm 0.4$	[10]
$r_1$ (L·mmol <sup>-1</sup> ·s <sup>-1</sup> )	Human Plasma (37°C)	$3.32 \pm 0.13$	$3.00 \pm 0.13$	$2.84 \pm 0.09$	[7]
$r_1$ (mM <sup>-1</sup> ·s <sup>-1</sup> )	Plasma (37°C)	3.6 (range: 3.4-3.8)	3.5 (range: 3.3-3.7)	-	[6]
$r_2$ (mM <sup>-1</sup> ·s <sup>-1</sup> )	Plasma (37°C)	4.3 (range: 3.4-5.2)	4.9 (range: 4.0-5.8)	-	[6]

## Stability

The stability of a GBCA is critical to its safety, as the release of toxic free  $\text{Gd}^{3+}$  ions in vivo is a primary concern. **Gadoteric acid**'s macrocyclic structure confers exceptionally high thermodynamic and kinetic stability, minimizing the risk of dechelation.[\[2\]](#)[\[11\]](#) This structural stability is a key factor in its favorable safety profile, particularly concerning the low risk of Nephrogenic Systemic Fibrosis (NSF).

Stability Parameter	Value	Reference(s)
Thermodynamic Stability ( $\log_{10}$ K <sub>therm</sub> )	25.8	
Conditional Stability ( $\log_{10}$ K <sub>cond</sub> at pH 7.4)	18.8	

A study on gadoterate meglumine repackaged in polypropylene syringes demonstrated its stability for at least 3 months at both 4°C and 25°C, with no detectable change in concentration and no formation of free  $\text{Gd}^{3+}$ .[\[12\]](#)[\[13\]](#)

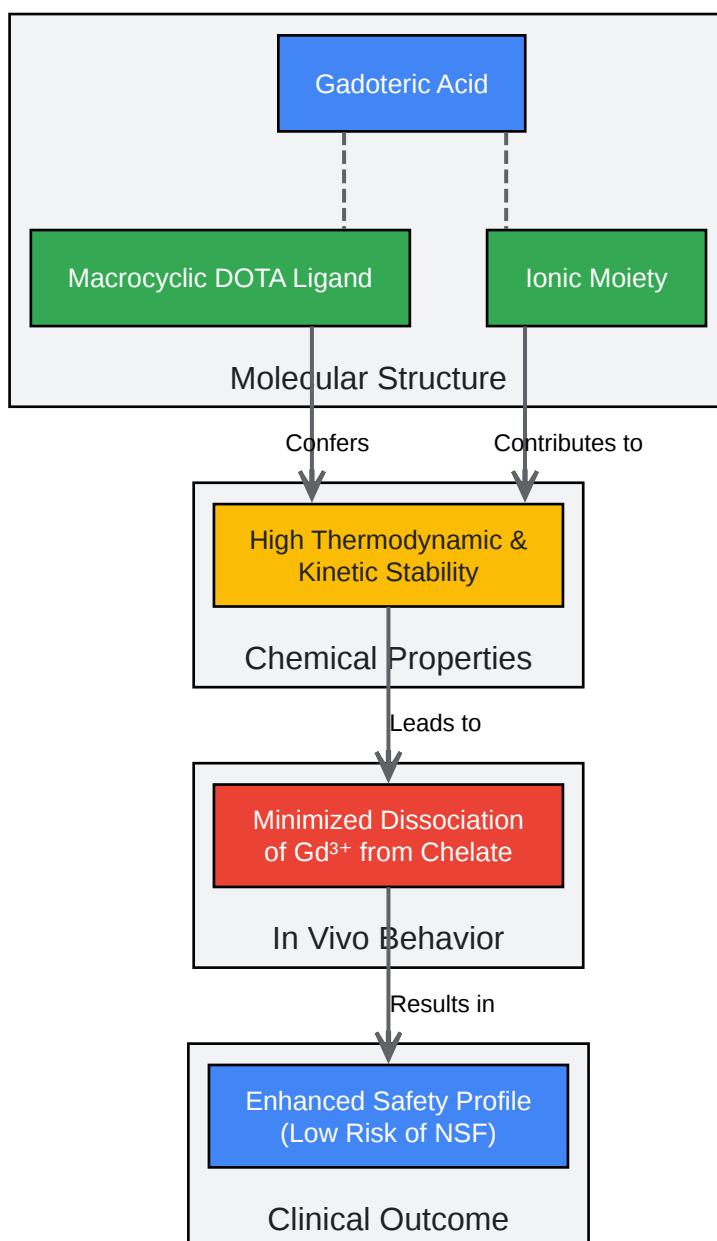


Diagram 1: Gadoteric Acid Structure-Stability-Safety Relationship

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Diagram 1: The relationship between molecular structure and clinical safety.

## Experimental Protocols

Detailed and reproducible methodologies are essential for the characterization of GBCAs. The following sections outline the standard protocols for determining the key physicochemical properties of **gadoteric acid** solutions.

## Determination of Relaxivity

The T1 relaxivity ( $r_1$ ) is determined by measuring the T1 relaxation times of a series of **gadoteric acid** dilutions.

Methodology:

- Sample Preparation: A stock solution of **gadoteric acid** is prepared and serially diluted in the desired medium (e.g., human whole blood, plasma) to achieve a range of concentrations (typically 0.05 to 4 mM).<sup>[8]</sup> A sample of the medium without the contrast agent serves as the control.
- Phantom Setup: The dilutions are placed in airtight tubes within a custom-built phantom.<sup>[10]</sup> The phantom is maintained at a physiologically relevant temperature ( $37 \pm 0.5^\circ\text{C}$ ) using a heat-circulating system.<sup>[10]</sup>
- MRI Acquisition: The phantom is imaged using a clinical MRI scanner at the desired field strength (e.g., 1.5 T, 3 T). T1 relaxation times are measured using an inversion recovery sequence with a range of inversion times (e.g., 30 ms to 10 s).<sup>[10][14]</sup>
- Data Analysis:
  - Signal intensity is measured from a region of interest (ROI) within each sample tube for each inversion time, often automated with custom software (e.g., MATLAB).<sup>[10]</sup>
  - T1 relaxation times are calculated by fitting the signal intensity data to the signal recovery equation for an inversion recovery sequence.
  - The relaxation rate ( $R_1 = 1/T_1$ ) is calculated for each concentration.
  - Relaxivity ( $r_1$ ) is determined by the slope of the line from a linear regression plot of the relaxation rate ( $R_1$ ) versus the **gadoteric acid** concentration.<sup>[7]</sup>

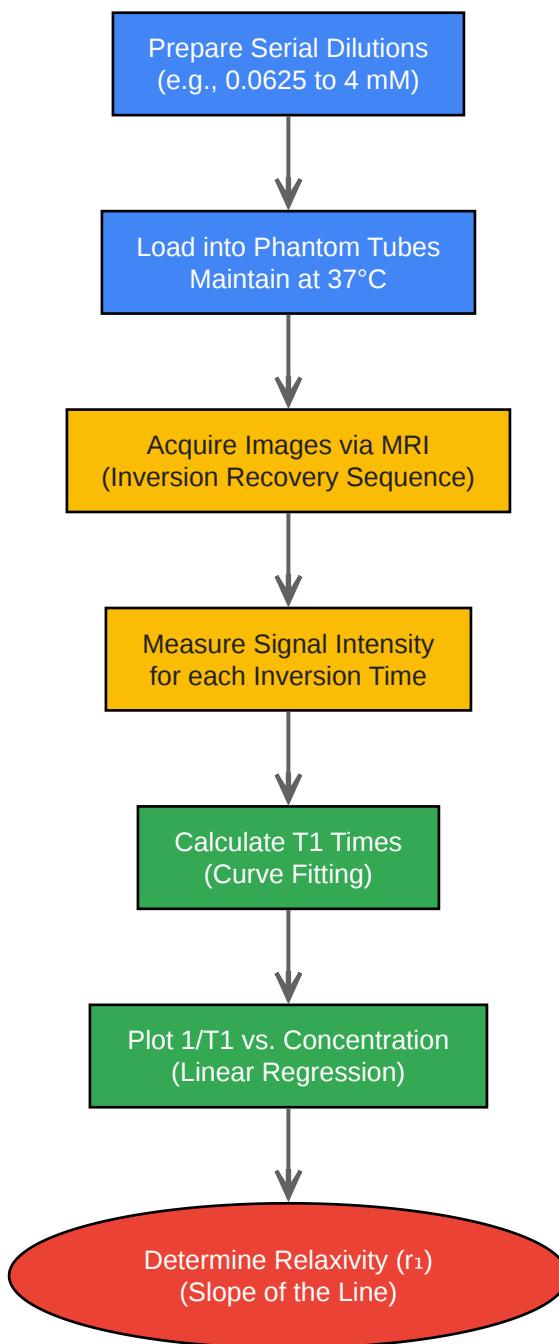


Diagram 2: Experimental Workflow for Relaxivity Measurement

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Diagram 2: A standardized workflow for determining T1 relaxivity.

## Stability Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of intact **gadoteric acid** and detect the presence of any free  $\text{Gd}^{3+}$  or free DOTA ligand over time,

indicating degradation.

#### Methodology:

- Sample Incubation: Prepare samples of **gadoteric acid** solution, for instance, by repackaging the commercial formulation into polypropylene syringes.[12]
- Storage Conditions: Store the samples under controlled conditions. A typical stability study might involve storage at both refrigerated (e.g.,  $4 \pm 2^\circ\text{C}$ ) and room temperature (e.g.,  $25 \pm 2^\circ\text{C}$ ), protected from light.[12]
- Time Points: Withdraw aliquots for analysis at predetermined intervals (e.g., Day 0, 7, 14, 30, 60, 90).[12]
- HPLC Analysis:
  - System: Use a validated, stability-indicating HPLC method. A reverse-phase column (e.g., C18) is often employed.[15]
  - Mobile Phase: A typical mobile phase might consist of an acetonitrile/water gradient with an acidic buffer like phosphoric acid or trifluoroacetic acid.[15]
  - Detection: Use a UV detector set to an appropriate wavelength (e.g., 200 nm or 220 nm) to detect the chelate and free ligand.[15]
  - Quantification: Determine the concentration of gadoterate meglumine and any degradation products (like free DOTA) by comparing peak areas to those of a reference standard. Specific methods are required to quantify free  $\text{Gd}^{3+}$ , which may involve a separate analytical technique.
- Data Evaluation: Compare the results at each time point to the initial (Day 0) values to assess stability. A stable solution will show no significant change in concentration or increase in degradation products.[12]

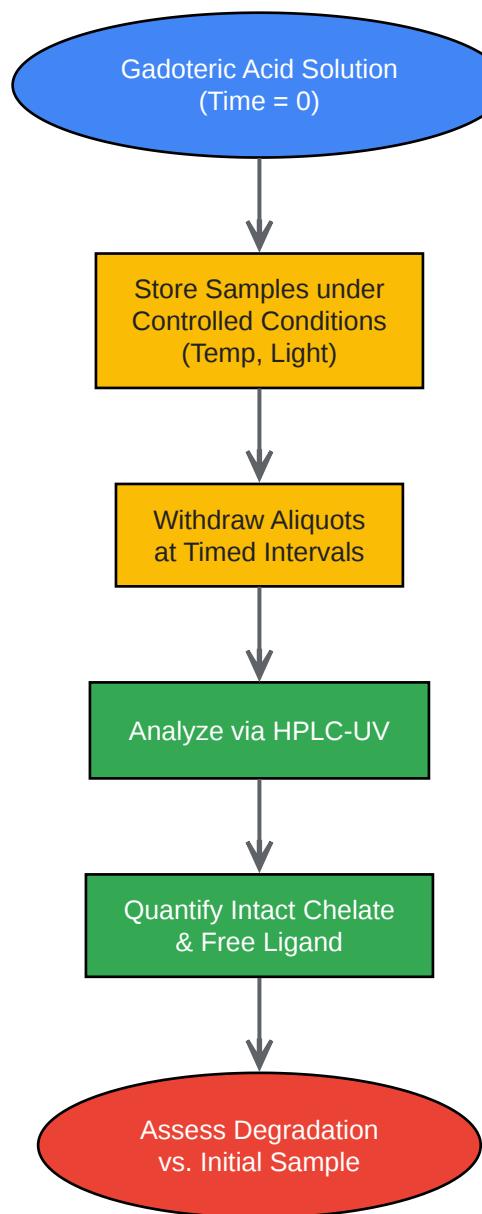


Diagram 3: Experimental Workflow for HPLC Stability Study

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Diagram 3: Workflow for assessing the chemical stability of the solution.

## Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is an important parameter for injectability.

Methodology:

- Instrumentation: Use a rotational rheometer or viscometer equipped with a suitable geometry (e.g., cone-plate or concentric cylinders).[16][17]
- Temperature Control: Ensure the sample stage is maintained at a precise, physiologically relevant temperature (e.g.,  $37.0 \pm 0.1^\circ\text{C}$ ), as viscosity is highly temperature-dependent.[16]
- Calibration: Calibrate the instrument using a standard fluid of known viscosity.
- Measurement: Place the **gadoteric acid** solution onto the rheometer stage. The instrument applies a controlled rotational speed (shear rate) to a spindle immersed in the liquid and measures the resulting torque (shear stress).[16]
- Calculation: The viscosity is calculated by the instrument's software based on the relationship between shear stress and shear rate for the specific geometry used. For a Newtonian fluid, the viscosity will be independent of the shear rate.[16]

## Measurement of Osmolality

Osmolality, a measure of solute concentration, is a critical factor for physiological compatibility and patient comfort upon injection.

### Methodology:

- Instrumentation: Use a freezing point depression osmometer.[18][19] This instrument measures the freezing point of a solution, which is directly proportional to the total number of solute particles.[20]
- Calibration: Calibrate the osmometer using standard solutions of known osmolality that bracket the expected value of the sample.[19]
- Measurement: A small, precise volume of the **gadoteric acid** solution is placed in a sample tube and introduced into the instrument's cooling chamber.[18]
- Freezing Point Determination: The sample is supercooled below its freezing point, and then crystallization is induced (e.g., by a vibrating wire).[18][21] The heat of fusion released during crystallization warms the sample to its exact freezing point, which is measured by a thermistor.[20]

- Calculation: The instrument automatically calculates the osmolality (in mOsm/kg) by comparing the sample's freezing point depression to that of pure solvent.[21]

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